N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide
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Overview
Description
N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide is a complex organic compound that features a piperidine ring substituted with a thiophene group and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as thiophene, piperidine, and benzenesulfonyl chloride.
Step 1 Formation of Piperidine Derivative: The piperidine ring is first functionalized with a thiophene group. This can be achieved through a nucleophilic substitution reaction where thiophene is introduced to the piperidine ring.
Step 2 Alkylation: The next step involves the alkylation of the piperidine derivative with an appropriate alkyl halide to introduce the ethyl linker.
Step 3 Sulfonamide Formation: Finally, the benzenesulfonyl chloride is reacted with the alkylated piperidine derivative to form the sulfonamide linkage. This step typically requires a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The compound can undergo various substitution reactions, particularly at the piperidine and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenated reagents and strong bases like sodium hydride (NaH) are often used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound can be used to study receptor-ligand interactions due to its potential binding affinity to various biological targets. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and thiophene rings may facilitate binding to these targets, while the sulfonamide group can enhance solubility and bioavailability. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-(pyridin-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide: Similar structure but with a pyridine ring instead of thiophene.
N-(2-(4-(furan-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide: Contains a furan ring instead of thiophene.
N-(2-(4-(phenyl)piperidin-1-yl)ethyl)benzenesulfonamide: Features a phenyl group instead of thiophene.
Uniqueness
N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide is unique due to the presence of the thiophene ring, which can impart distinct electronic properties and reactivity compared to other heterocycles like pyridine or furan
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S2/c20-23(21,16-5-2-1-3-6-16)18-10-13-19-11-8-15(9-12-19)17-7-4-14-22-17/h1-7,14-15,18H,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEQVMJBJPBZFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)CCNS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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